molecular formula C22H19NO B608271 naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone CAS No. 209414-06-2

naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone

Cat. No.: B608271
CAS No.: 209414-06-2
M. Wt: 313.4 g/mol
InChI Key: IVLWWVXVWRIXSS-UHFFFAOYSA-N
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Description

JWH 072, formally known as 1-naphthalenyl (1-propyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid. It displays a higher affinity for the peripheral cannabinoid receptor type 2 (CB2) than the central cannabinoid receptor type 1 (CB1). This compound is part of the JWH series of synthetic cannabinoids, which were developed by Dr. John W. Huffman and his team at Clemson University for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 072 typically involves the reaction of 1-naphthoyl chloride with 1-propylindole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-propylindole in anhydrous dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add 1-naphthoyl chloride to the mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of JWH 072 would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as recrystallization or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

JWH 072 undergoes several types of chemical reactions, including:

    Oxidation: JWH 072 can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the naphthoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

JWH 072 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    JWH 018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

    JWH 073: Similar to JWH 018 but with a slightly different chemical structure.

    AM-2201: A potent synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

    CP 55,940: A classical synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.

Uniqueness

JWH 072 is unique due to its higher selectivity for CB2 receptors compared to CB1 receptors. This selectivity makes it a valuable tool for studying the specific roles of CB2 receptors in various physiological processes and potential therapeutic applications .

Properties

IUPAC Name

naphthalen-1-yl-(1-propylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-2-14-23-15-20(18-11-5-6-13-21(18)23)22(24)19-12-7-9-16-8-3-4-10-17(16)19/h3-13,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLWWVXVWRIXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175116
Record name 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209414-06-2
Record name JWH 072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PRK568FUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Why is the simultaneous detection of multiple novel psychoactive substances in biological samples significant?

A1: As highlighted in the case report [], detecting multiple substances in a single patient is crucial for understanding potential interactions and their contribution to observed symptoms. This is particularly important with novel psychoactive substances where limited information exists regarding individual effects, let alone their interactions [].

Q2: What are the advantages of using UHPLC-HR-TOFMS for screening drugs of abuse in urine?

A2: While the provided abstract [] doesn't elaborate on the advantages, it suggests that UHPLC-HR-TOFMS is being employed for its high sensitivity. This technique likely allows for the detection of very low concentrations of synthetic cannabinoids and other drugs, potentially enabling identification even after a significant time has passed since usage.

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